Superior Lipophilicity and ACE Binding Affinity of Ramiprilat vs. Enalaprilat
Quark's active metabolite, ramiprilat, demonstrates significantly higher lipophilicity and greater in vitro affinity for ACE compared to enalaprilat. The structural difference (presence of a pentane ring in ramiprilat) underlies these enhanced physicochemical and binding properties [1].
| Evidence Dimension | Lipophilicity (relative) and ACE Affinity (in vitro) |
|---|---|
| Target Compound Data | Ramiprilat: ≥23-fold more lipophilic; 7-fold higher ACE affinity |
| Comparator Or Baseline | Enalaprilat (baseline lipophilicity and ACE affinity set to 1) |
| Quantified Difference | ≥23-fold higher lipophilicity; 7-fold higher ACE affinity |
| Conditions | Octanol-water distribution coefficient and in vitro ACE inhibition assay |
Why This Matters
Higher lipophilicity and enzyme affinity directly correlate with enhanced tissue penetration and a more stable enzyme-inhibitor complex, which are key determinants of sustained pharmacodynamic effect and potential for organ-specific protection.
- [1] Bender N, Rangoonwala B, Rosenthal J, Vasmant D. Physicochemical and enzyme binding kinetic properties of a new angiotensin-converting enzyme inhibitor ramipril and their clinical implications. Clin Physiol Biochem. 1990;8 Suppl 1:44-52. View Source
